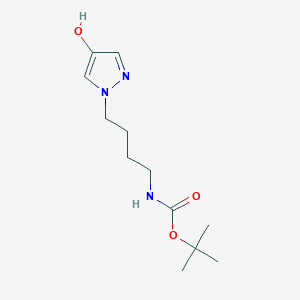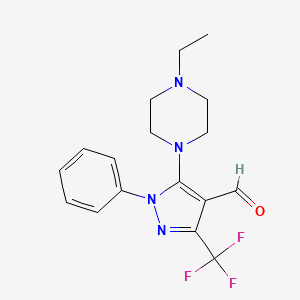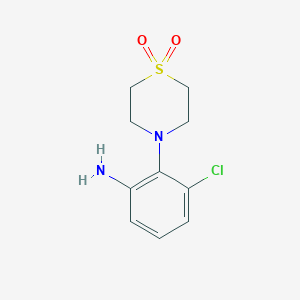
4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide is a heterocyclic compound that belongs to the thiomorpholine family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide typically involves the reaction of thiomorpholine with appropriate reagents to introduce the amino and chloro substituents on the phenyl ring. One common method involves the use of propargyl bromide in the presence of a base such as cesium carbonate in acetone at room temperature, followed by oxidation of the sulfur group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can introduce various functional groups .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the synthesis of dyes, biocides, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The compound may also interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
Morpholine: A structurally related compound with an oxygen atom instead of sulfur. It is used as a solvent and in the synthesis of pharmaceuticals.
Thiomorpholine: The parent compound of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide, with diverse biological activities.
Uniqueness
This compound is unique due to the presence of both amino and chloro substituents on the phenyl ring, which confer specific chemical reactivity and biological activity.
属性
分子式 |
C10H13ClN2O2S |
|---|---|
分子量 |
260.74 g/mol |
IUPAC 名称 |
3-chloro-2-(1,1-dioxo-1,4-thiazinan-4-yl)aniline |
InChI |
InChI=1S/C10H13ClN2O2S/c11-8-2-1-3-9(12)10(8)13-4-6-16(14,15)7-5-13/h1-3H,4-7,12H2 |
InChI 键 |
CIUYWCDCBYLEJO-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CCN1C2=C(C=CC=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


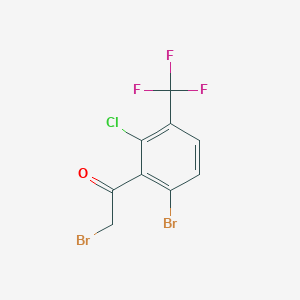
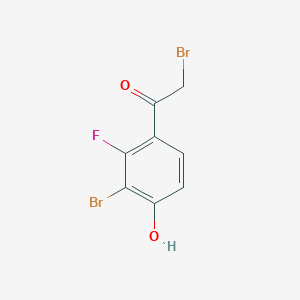
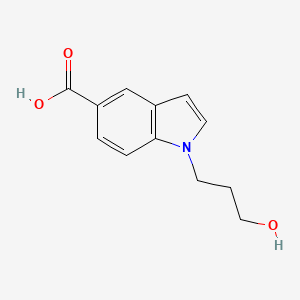
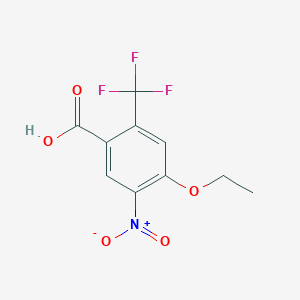
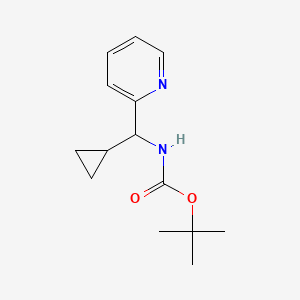
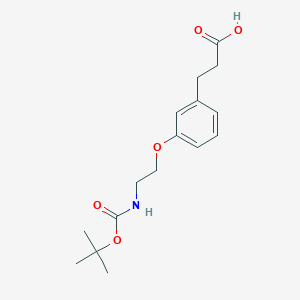
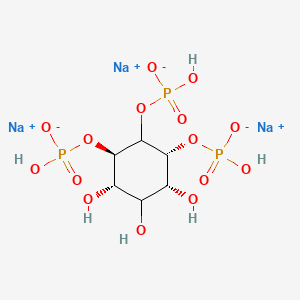
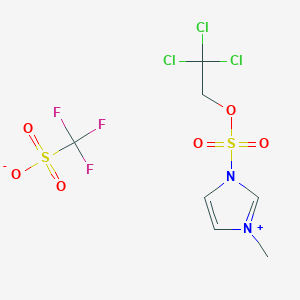


![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)
